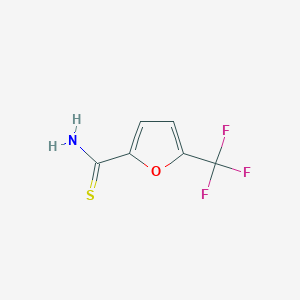

5-(Trifluoromethyl)furan-2-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Trifluoromethyl)furan-2-carbothioamide is a chemical compound with the molecular formula C6H4F3NOS and a molecular weight of 195.16 g/mol It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a carbothioamide group

Métodos De Preparación

The synthesis of 5-(Trifluoromethyl)furan-2-carbothioamide typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield the desired carbothioamide product . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Carbothioamide Group

The carbothioamide (-C(S)NH₂) moiety undergoes nucleophilic substitution reactions due to the electrophilic nature of the thiocarbonyl sulfur. Key reactions include:

-

Amidation : Reaction with primary or secondary amines replaces the thiol group with an amide. For example, treatment with ethylamine in ethanol yields 5-(trifluoromethyl)furan-2-carboxamide derivatives .

-

Alcoholysis : Thioamide-to-amide conversion occurs via reaction with alcohols under acidic conditions (e.g., HCl/EtOH).

Reaction Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| R-NH₂ (amine) | Ethanol | 60–80°C | Furan-2-carboxamide derivative |

| R-OH (alcohol) | HCl/EtOH | Reflux | Furan-2-carboxamide |

Condensation Reactions

The carbothioamide group participates in condensation with carbonyl-containing compounds:

-

Thiosemicarbazone Formation : Reacts with aldehydes or ketones to form thiosemicarbazones. For instance, condensation with furan-2-carbaldehyde produces bis-furan thiosemicarbazones, as observed in structurally related compounds .

-

Schiff Base Synthesis : Interaction with hydrazines generates hydrazide derivatives, useful in medicinal chemistry .

Example :

This compound+RCHOEtOH, ΔRCH=N–NH–C(S)–Furan derivative

Cycloaddition Reactions

The furan ring’s conjugated diene system enables [4+2] Diels-Alder reactions, though the electron-withdrawing trifluoromethyl group reduces its reactivity compared to unsubstituted furans .

-

With Electron-Deficient Dienophiles : Reacts with maleic anhydride or nitroolefins under thermal conditions to form bicyclic adducts.

Mechanism :

Furan (diene)+DienophileΔEndo-adduct (6-membered ring)

Oxidation and Reduction

-

Oxidation : The thioamide group oxidizes to a sulfonic acid (-SO₃H) or amide (-CONH₂) using agents like H₂O₂ or KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, altering its aromaticity .

Typical Conditions :

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | H₂O₂/H₂SO₄ | 5-(Trifluoromethyl)furan-2-sulfonamide |

| Reduction | H₂ (1 atm)/Pd-C | Tetrahydrofuran derivative |

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the less electron-deficient positions (C-4 or C-5) of the furan ring. Reactions include:

-

Nitration : Limited reactivity observed; requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures .

-

Halogenation : Bromine in acetic acid selectively substitutes at C-4 .

Metal Complexation

The sulfur and nitrogen atoms in the carbothioamide group coordinate with transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes investigated for catalytic or biological applications .

Example :

This compound+Cu(NO₃)₂→Cu–S/N Complex

Stability and Degradation

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that thiosemicarbazones derived from furan compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives synthesized from 5-(trifluoromethyl)furan-2-carbaldehyde have shown notable activity against various strains of bacteria and fungi. In vitro studies indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1 μg/mL against Staphylococcus aureus and effective activity against Candida albicans .

Table 1: Antimicrobial Activity of Thiosemicarbazone Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 5 | Staphylococcus aureus | 1 |

| 4 | Candida albicans | 5 |

| 6 | Candida tropicalis | 10 |

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Various derivatives showed cytotoxicity against multiple human tumor cell lines, with IC50 values indicating significant antiproliferative activity. For example, one derivative exhibited an IC50 value of 13.36 μM against the HuTu80 cell line, suggesting potential as a therapeutic agent in cancer treatment .

Table 2: Cytotoxicity of Thiosemicarbazone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4 | HuTu80 | 13.36 |

| 5 | MCF-7 | 27.73 |

| 6 | DU145 | >372.34 |

Inhibitors of Viral Proteases

Recent studies have identified derivatives of furan-2-carbothioamide as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Compounds such as F8-B6 have shown promising results with an IC50 value of approximately 1.57 μM, indicating strong inhibitory action against the viral enzyme while maintaining low cytotoxicity .

Table 3: SARS-CoV-2 Mpro Inhibitory Activity

| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|

| F8-B6 | 1.57 | >100 |

| F8-B22 | 1.55 | >100 |

Material Science Applications

The incorporation of trifluoromethyl groups in organic compounds enhances their properties, making them suitable for various applications in material science, including polymer synthesis and development of advanced materials with unique thermal and mechanical properties. The trifluoromethyl group is known to improve solubility and stability, which are critical factors in material applications.

Summary of Findings

The applications of 5-(trifluoromethyl)furan-2-carbothioamide span several domains:

- Antimicrobial Activity: Effective against bacteria and fungi.

- Antitumor Activity: Significant cytotoxic effects on various cancer cell lines.

- Viral Inhibition: Potential as an inhibitor of SARS-CoV-2 main protease.

- Material Science: Enhanced properties for use in advanced materials.

Mecanismo De Acción

The mechanism of action of 5-(Trifluoromethyl)furan-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The furan ring and carbothioamide group also contribute to the compound’s overall bioactivity by participating in various chemical interactions within the biological system.

Comparación Con Compuestos Similares

5-(Trifluoromethyl)furan-2-carbothioamide can be compared with other similar compounds, such as:

5-(Trifluoromethyl)furan-2-carboxylic acid: This compound lacks the carbothioamide group and has different chemical properties and applications.

5-(Trifluoromethyl)thiophene-2-carbothioamide:

5-(Trifluoromethyl)benzothiazole-2-carbothioamide: This compound contains a benzothiazole ring, which imparts unique properties compared to the furan-based compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.

Actividad Biológica

5-(Trifluoromethyl)furan-2-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group attached to a furan ring, which enhances its lipophilicity and biological activity. The compound's molecular formula is C6H4F3NOS, and it is known for its stability under various conditions.

The biological activity of this compound is largely attributed to its interactions with various biological targets:

- Inhibition of Enzymes : Similar compounds have demonstrated inhibitory effects on enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. The inhibition of this enzyme can lead to reduced glucose absorption, making it a potential candidate for managing diabetes.

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. This suggests that this compound may also exhibit similar activities, potentially providing a therapeutic avenue for treating infections.

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | α-glucosidase inhibition | |

| Antimicrobial | Antibacterial and antifungal properties | |

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Varies with dosage; lower doses show beneficial effects |

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Study on Cytotoxic Effects

In vitro studies have shown that at lower concentrations, this compound displays low cytotoxicity in mammalian cell lines. However, higher concentrations resulted in increased cytotoxic effects, highlighting the importance of dosage in therapeutic applications. This duality suggests that while the compound may be beneficial at lower doses, caution must be exercised at higher dosages due to potential toxicity.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound indicate high oral bioavailability, which is essential for effective therapeutic use. Its metabolic pathway involves conjugation reactions that enhance solubility and facilitate excretion. Understanding these pathways is crucial for optimizing dosing regimens and minimizing adverse effects.

Propiedades

IUPAC Name |

5-(trifluoromethyl)furan-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)4-2-1-3(11-4)5(10)12/h1-2H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMILMYCMFDBYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)(F)F)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.